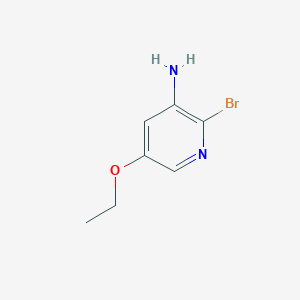

2-Bromo-5-ethoxypyridin-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-ethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-2-11-5-3-6(9)7(8)10-4-5/h3-4H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKWFTLJPPPHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(N=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650006 | |

| Record name | 2-Bromo-5-ethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663193-84-8 | |

| Record name | 2-Bromo-5-ethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Substituted Aminopyridines in Organic Synthesis

Substituted aminopyridines are a class of organic molecules that feature a pyridine (B92270) ring bearing both an amino group and other substituents. These compounds are of considerable interest to synthetic chemists due to their role as versatile building blocks and key pharmacophores in many biologically active molecules. nih.gov The development of efficient methods for creating carbon-nitrogen (C–N) bonds is a central challenge in organic synthesis, and aminating reagents are crucial for this purpose. rsc.org

The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's physical and chemical properties, such as its lipophilicity and aqueous solubility, which are critical for biological evaluation. acs.org For instance, the introduction of polar moieties can modulate the properties of a lead compound in drug discovery. acs.org The synthesis of heavily substituted 2-aminopyridines is an active area of research, with various methods being developed to introduce a range of substituents onto the pyridine core. acs.org

N-substituted-3-amino-4-halopyridines, a related class of compounds, are valuable synthetic intermediates for accessing more complex heterocyclic systems like imidazopyridines. nih.gov The development of efficient synthetic routes to these substituted pyridines is a priority for chemists. nih.gov

Research Rationale and Scope for 2 Bromo 5 Ethoxypyridin 3 Amine Investigations

Direct Synthetic Routes to this compound

Direct synthetic routes aim to introduce the bromo, ethoxy, and amino groups onto the pyridine ring in the desired 2, 3, and 5 positions through targeted reactions. These approaches, while potentially more efficient, are often challenged by issues of regioselectivity.

Amination Strategies

The introduction of an amino group at the C3 position of a 2-bromo-5-ethoxypyridine (B1292489) scaffold is a conceivable direct route. The Chichibabin amination, a classic method for the amination of pyridines, typically proceeds at the C2 or C6 positions and is therefore not directly applicable for C3 amination in this context. Alternative amination strategies often involve nucleophilic aromatic substitution (SNAAr). For instance, the amination of various bromoethoxypyridines has been explored using potent aminating agents like potassium amide in liquid ammonia. masterorganicchemistry.com However, the success of such a reaction is highly dependent on the electronic nature and substitution pattern of the pyridine ring, and specific data for the amination of 2-bromo-5-ethoxypyridine to yield the 3-amino isomer is not extensively documented. The presence of the bromo and ethoxy groups will influence the regioselectivity of the amination, and competing side reactions are possible.

Regioselective Bromination Approaches

A plausible direct synthesis involves the regioselective bromination of 5-ethoxypyridin-3-amine. The directing effects of the existing amino and ethoxy groups are crucial in determining the position of bromination. Both the amino and ethoxy groups are activating, ortho-, para-directing groups. In this case, the C2, C4, and C6 positions are activated. The challenge lies in selectively introducing the bromine atom at the C2 position.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) in a suitable solvent. nih.gov The choice of solvent and reaction conditions can significantly influence the regioselectivity of the bromination. nih.govnih.gov For instance, the use of catalysts or specific solvent systems can favor one isomer over others. nih.gov However, without specific experimental data for the bromination of 5-ethoxypyridin-3-amine, predicting the exact outcome and achieving high regioselectivity for the desired 2-bromo isomer can be challenging and would likely require empirical optimization.

Ethoxylation Methodologies

The direct ethoxylation of a 2-bromo-3-aminopyridine derivative at the 5-position presents another synthetic possibility. However, direct ethoxylation of a pyridine ring is generally not a straightforward transformation. Nucleophilic aromatic substitution of a leaving group at the 5-position by an ethoxide source could be considered, but this would not be a direct ethoxylation of the parent 2-bromo-3-aminopyridine. Given the challenges associated with direct C-H ethoxylation of pyridines, this route is less commonly employed compared to precursor-based methods.

Precursor-Based Synthesis of this compound

Precursor-based syntheses involve the construction of the target molecule through a series of well-established reactions, starting from more readily available pyridine derivatives. These multi-step approaches often offer better control over regiochemistry.

Synthesis from Related Pyridine Derivatives

A key strategy involves the synthesis and subsequent modification of a closely related pyridine derivative. A notable precursor is 2-amino-5-bromo-3-hydroxypyridine. A patented method details the synthesis of this intermediate from 2-amino-3-hydroxypyridine. google.com The process involves three main steps: ring closure, photocatalytic bromination, and hydrolysis. google.com

| Step | Reaction | Reagents and Conditions |

| 1 | Ring Closure | Bistrichloromethyl carbonate (BTC) and N,N'-carbonyldiimidazole (CDI) in an aprotic polar solvent (e.g., DMF, DMSO). google.com |

| 2 | Photocatalytic Bromination | Liquid bromine as the brominating agent and 2-hydroxy-2-methyl-1-phenyl-1-propanone as a photoinitiator. google.com |

| 3 | Hydrolysis | Not specified in detail in the provided abstract. |

Once 2-amino-5-bromo-3-hydroxypyridine is obtained, the final step to produce this compound is the ethoxylation of the hydroxyl group. This can be achieved through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.comkhanacademy.orgyoutube.com This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an ethyl halide (e.g., ethyl iodide or ethyl bromide). masterorganicchemistry.comwikipedia.org

| Reaction | Reagents and Conditions | Product |

| Williamson Ether Synthesis | 1. Base (e.g., NaH, K2CO3) in a suitable solvent (e.g., DMF, acetone). 2. Ethyl iodide or ethyl bromide. | This compound |

This two-stage approach, starting from 2-amino-3-hydroxypyridine, represents a viable and documented pathway to the target compound.

Multi-Step Approaches from Simpler Pyridinamine Scaffolds

A more classical, multi-step synthesis can commence from a simple and commercially available starting material like 2-aminopyridine (B139424). A well-documented procedure in Organic Syntheses outlines a pathway to a related compound, 2,3-diamino-5-bromopyridine, which could potentially be converted to the target molecule. google.com

The initial steps of this synthesis are as follows:

| Step | Starting Material | Reaction | Reagents and Conditions | Intermediate | Yield |

| 1 | 2-Aminopyridine | Bromination | Bromine in acetic acid | 2-Amino-5-bromopyridine | 62-67% google.com |

| 2 | 2-Amino-5-bromopyridine | Nitration | Nitric acid in sulfuric acid at 0°C | 2-Amino-5-bromo-3-nitropyridine | Not specified in abstract google.com |

| 3 | 2-Amino-5-bromo-3-nitropyridine | Reduction | Reduced iron in ethanol/water with HCl | 2,3-Diamino-5-bromopyridine | Not specified in abstract google.com |

To arrive at the final product, this compound, from 2,3-diamino-5-bromopyridine, a selective transformation of one of the amino groups into an ethoxy group would be required. This is a non-trivial transformation that would likely involve a Sandmeyer-type reaction to convert the 3-amino group to a hydroxyl group, followed by a Williamson ether synthesis as described previously. The selective reaction of the 3-amino group in the presence of the 2-amino group would be a critical challenge in this approach.

Process Optimization and Scale-Up Considerations in Synthesis

The transition from a laboratory-scale synthesis to an industrial-scale production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. Drawing parallels from the synthesis of other halogenated aminopyridines, such as 2-amino-5-bromo-3-iodopyridine, key areas for optimization and scale-up can be identified.

One of the primary considerations is the management of side reactions. In the bromination of aminopyridines, the formation of di-brominated or other isomeric byproducts is a possibility. To minimize these impurities, the reaction conditions must be precisely controlled. This includes the stoichiometry of the reactants, the rate of addition of the brominating agent, and maintaining a consistent temperature profile throughout the reaction.

Table 2: Key Process Optimization and Scale-Up Parameters

| Parameter | Laboratory-Scale Focus | Industrial-Scale Focus |

| Reagent Addition | Manual addition | Automated, controlled addition to manage exotherms. |

| Temperature Control | Ice bath, heating mantle | Jacketed reactors with automated temperature control. |

| Mixing | Magnetic stirrer | Overhead mechanical stirrers for efficient mixing in large volumes. |

| Work-up and Isolation | Separatory funnel, small-scale filtration | Large-scale extraction vessels, centrifuges, or filter presses. |

| Purification | Column chromatography | Recrystallization in large crystallizers, potentially avoiding chromatography. |

| Solvent Usage | Often used in excess | Minimized and recycled to reduce cost and environmental impact. |

For large-scale production, the choice of solvent becomes critical not only for its chemical compatibility but also for its environmental impact and ease of recovery. The feasibility of recycling solvents and other materials used in the process is a significant factor in making the synthesis commercially viable.

Purification at scale also presents challenges. While column chromatography is a powerful tool in the laboratory, it is often not practical for large quantities. Therefore, developing a robust crystallization process is crucial for obtaining a high-purity product on an industrial scale. This involves selecting an appropriate solvent system and carefully controlling the cooling and seeding process to ensure consistent crystal size and purity.

Reactivity and Reaction Mechanisms of 2 Bromo 5 Ethoxypyridin 3 Amine

Reactivity at the Bromine Center

The primary site of reactivity on the 2-Bromo-5-ethoxypyridin-3-amine molecule is the bromine atom attached to the pyridine (B92270) ring. This halogen facilitates a range of transformations critical for the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for substituted aryl halides. masterorganicchemistry.com In this mechanism, a potent nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring enhances the reaction rate by stabilizing this intermediate. masterorganicchemistry.com For 2-halopyridines, the ring nitrogen atom inherently makes the aromatic system electron-deficient, thus activating the halide for nucleophilic displacement.

The direct displacement of the bromine atom by an amine nucleophile, such as the amide ion from potassium amide (KNH₂), is a classic example of an amination reaction. In the case of 2-bromopyridine (B144113) derivatives, the reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. vaia.com The amide ion attacks the C-2 carbon, leading to the formation of a resonance-stabilized anionic intermediate, followed by the expulsion of the bromide ion to yield the aminated product. vaia.com

This is distinct from the mechanism observed with 3-bromopyridines, which, under similar conditions with strong bases like sodium amide, can react through a benzyne-type (or in this case, pyridyne) elimination-addition mechanism, often yielding a mixture of products. vaia.commasterorganicchemistry.com The substitution pattern of this compound favors the SNAr pathway for amination at the C-2 position.

Table 1: General Scheme for Amination Reaction

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Potassium Amide (KNH₂) | 5-Ethoxypyridine-2,3-diamine |

Halogen exchange reactions allow for the conversion of the C-Br bond to a C-Cl or C-F bond, which can be useful for tuning the electronic properties or subsequent reactivity of the molecule. These transformations are typically accomplished using sources of halide ions, often facilitated by a catalyst. For instance, the conversion of aryl bromides to aryl chlorides can be achieved using reagents like copper(I) chloride.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The bromine atom in this compound makes it an excellent substrate for these powerful transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.govmdpi.com The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (in the presence of a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Studies on structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine (B1289001), have shown that they undergo Suzuki coupling efficiently with various arylboronic acids using a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent mixture like dioxane and water. mdpi.comresearchgate.net It is expected that this compound would react under similar conditions to produce a range of biaryl compounds.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-Ethoxy-2-phenylpyridin-3-amine |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-Ethoxy-2-(4-methoxyphenyl)pyridin-3-amine |

| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-(3-Chlorophenyl)-5-ethoxypyridin-3-amine |

| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-Ethoxy-2,3'-bipyridin-3-amine |

Conditions based on analogous reactions of similar substrates. mdpi.comresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has broad utility due to its wide substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The success of the reaction relies on the use of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand, which facilitates the catalytic cycle. libretexts.orgresearchgate.net A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is typically required. researchgate.net

The amination of 2-bromopyridines has been shown to be effective, providing access to a wide range of secondary and tertiary aminopyridines that are otherwise difficult to synthesize. researchgate.net this compound is an ideal candidate for this reaction, allowing for the introduction of various primary and secondary amines at the C-2 position.

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Amine Coupling Partner | Catalyst System (Pd precursor + Ligand) | Base | Product |

|---|---|---|---|

| Aniline | Pd(OAc)₂ + XPhos | NaOt-Bu | N²-Phenyl-5-ethoxypyridine-2,3-diamine |

| Morpholine | Pd₂(dba)₃ + BINAP | NaOt-Bu | 2-(Morpholin-4-yl)-5-ethoxypyridin-3-amine |

| Benzylamine | Pd(OAc)₂ + XPhos | NaOt-Bu | N²-Benzyl-5-ethoxypyridine-2,3-diamine |

| Diethylamine | Pd₂(dba)₃ + BINAP | NaOt-Bu | N²,N²-Diethyl-5-ethoxypyridine-2,3-diamine |

Conditions based on established protocols for Buchwald-Hartwig amination of aryl bromides. libretexts.orgresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions

Stille and Negishi Coupling Reactions.nih.govorganic-chemistry.orglibretexts.orgwikipedia.org

The bromine atom at the 2-position of this compound is susceptible to palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings. These reactions are powerful methods for the formation of carbon-carbon bonds.

The Stille reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.orgwikipedia.org In the context of this compound, the reaction would proceed via the catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with an organostannane reagent (R-Sn(Alkyl)₃) and subsequent reductive elimination to yield the coupled product. The choice of palladium catalyst and ligands is crucial for the reaction's efficiency. Commonly used catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with phosphine ligands like XPhos. nih.gov The addition of copper(I) salts can sometimes accelerate the reaction rate. libretexts.org

The Negishi coupling utilizes an organozinc reagent as the coupling partner. organic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance and is effective for coupling with aryl and vinyl halides. The catalytic cycle is similar to the Stille reaction, involving a Pd(0) catalyst. For a substrate like this compound, the reaction with an organozinc compound (R-ZnX) would lead to the substitution of the bromine atom with the desired organic group. Nickel catalysts can also be employed for Negishi couplings. wikipedia.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Solvent (Typical) | Temperature (°C) |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(OAc)₂ / XPhos, CsF | DME | 80 |

| Negishi Coupling | Organozinc (e.g., R-ZnCl) | Pd(PPh₃)₄ or Ni(acac)₂ | THF | Room Temp - Reflux |

Hiyama Cross-Coupling.wikipedia.orgchempedia.infoorganic-chemistry.org

The Hiyama cross-coupling reaction is another palladium-catalyzed method for C-C bond formation, using organosilanes as coupling partners. wikipedia.orgchempedia.info A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source like TBAF (tetra-n-butylammonium fluoride) or a base, to form a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org

For this compound, a Hiyama coupling with an organosilane (R-Si(OR')₃) would provide the corresponding 2-substituted pyridine derivative. The reaction is valued for the low toxicity and stability of the organosilane reagents. Nickel catalysts have also been shown to be effective for Hiyama couplings, particularly with alkyl halides. wikipedia.org

| Coupling Partner | Activating Agent | Catalyst System (Typical) | Solvent (Typical) | Temperature (°C) |

| Organosilane (e.g., R-Si(OMe)₃) | TBAF or NaOH | Pd(OAc)₂ / Ligand | THF or Aqueous media | Room Temp - 100 |

Reactivity of the Amino Group

The primary amino group at the 3-position of this compound is a key site for a range of functionalization reactions, including acylation, alkylation, condensation, and cyclization.

Acylation Reactions

The amino group of this compound can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing new functional groups and for protecting the amine during subsequent transformations. For instance, a patent for EGFR inhibitors describes a process where a related aminopyridine is acetylated. google.com A general procedure would involve reacting the amine with an acylating agent in the presence of a base like triethylamine (B128534) or pyridine to neutralize the acid byproduct.

| Acylating Agent | Base (Typical) | Solvent (Typical) | Product |

| Acetyl chloride | Triethylamine | Dichloromethane | N-(2-Bromo-5-ethoxypyridin-3-yl)acetamide |

| Acetic anhydride (B1165640) | Pyridine | Acetonitrile | N-(2-Bromo-5-ethoxypyridin-3-yl)acetamide |

Alkylation Reactions

Alkylation of the amino group can be achieved using alkyl halides. However, the direct alkylation of primary amines with alkyl halides can often lead to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine. nih.gov To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of a large excess of the amine may be necessary. A patent mentions the alkylation of a similar compound, this compound, with R¹OH under certain conditions. google.com

| Alkylating Agent | Base (Typical) | Solvent (Typical) | Product (Mono-alkylation) |

| Alkyl halide (e.g., R-Br) | K₂CO₃ or NaH | DMF or THF | 2-Bromo-5-ethoxy-N-alkylpyridin-3-amine |

Condensation Reactions (e.g., for Imine Formation).libretexts.org

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com The pH of the reaction is a critical parameter; it should be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic as to protonate the amine nucleophile completely. libretexts.org

| Carbonyl Compound | Catalyst (Typical) | Solvent (Typical) | Product |

| Aldehyde (R-CHO) | Acetic acid | Toluene | (E)-N-(Arylmethylene)-2-bromo-5-ethoxypyridin-3-amine |

| Ketone (R-CO-R') | p-Toluenesulfonic acid | Benzene | (E/Z)-N-(Alkylidene)-2-bromo-5-ethoxypyridin-3-amine |

Cyclization Reactions for Azaheterocycle Formation

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic bromo-substituted carbon, makes it an excellent precursor for the synthesis of fused azaheterocycles. These intramolecular or intermolecular cyclization reactions are pivotal in medicinal chemistry for creating novel scaffolds.

For example, reaction with α-haloketones can lead to the formation of imidazo[1,2-a]pyridines. The reaction sequence typically involves the initial N-alkylation of the amino group by the α-haloketone, followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the ketone, and subsequent dehydration.

Another important application is the synthesis of pyrido[3,2-b] google.comgoogle.comoxazines. This can be achieved through a reaction with a suitable two-carbon synthon, such as chloroacetyl chloride, followed by intramolecular cyclization where the amino group displaces the halide. A patent for EGFR inhibitors describes the reaction of this compound with TEA and Pd(dppf)Cl₂ in methanol (B129727) under a CO atmosphere, which can be a step towards forming cyclic structures. google.com

| Reagent | Conditions (Typical) | Heterocyclic Product |

| α-Haloketone (e.g., R-CO-CH₂Br) | Base (e.g., NaHCO₃), Heat | Imidazo[1,2-a]pyridine derivative |

| Chloroacetyl chloride | Base (e.g., K₂CO₃), then heat | Pyrido[3,2-b] google.comgoogle.comoxazinone derivative |

| Carbon monoxide, MeOH | Pd(dppf)Cl₂, TEA, 80 °C, 10 atm CO | Precursor for cyclization |

Reactivity of the Ethoxy Moiety

The ethoxy group (-OCH2CH3) in this compound is a key functional group that can participate in several types of chemical reactions. Its reactivity is largely dictated by the ether linkage to the pyridine ring.

One of the most common reactions of ethers is their cleavage under strongly acidic conditions. masterorganicchemistry.comlibretexts.org This reaction typically requires the use of strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), as hydrochloric acid (HCl) is generally not reactive enough. masterorganicchemistry.com The cleavage of aryl alkyl ethers, such as this compound, proceeds through a nucleophilic substitution mechanism.

The reaction is initiated by the protonation of the ether oxygen by the strong acid, which makes the ethoxy group a better leaving group (ethanol). libretexts.org Subsequently, the halide anion (Br- or I-) acts as a nucleophile. In the case of aryl alkyl ethers, the nucleophilic attack occurs at the less hindered alkyl carbon (the ethyl group in this case) via an S_N_2 mechanism. youtube.comyoutube.com This is because the carbon-oxygen bond of the pyridine ring has partial double bond character, making it stronger and more difficult to break. Furthermore, the sp2-hybridized carbon of the aromatic ring is not susceptible to backside attack required for an S_N_2 reaction. youtube.com

As a result, the cleavage of this compound with a strong acid like HBr would be expected to yield 2-bromo-3-aminopyridin-5-ol and ethyl bromide.

Table 1: Predicted Products of Ethoxy Group Cleavage

| Reactant | Reagent | Predicted Products |

| This compound | HBr | 2-Bromo-3-aminopyridin-5-ol, Ethyl bromide |

| This compound | HI | 2-Bromo-3-aminopyridin-5-ol, Ethyl iodide |

Investigations of Reaction Intermediates and Pathways

The study of reaction intermediates is crucial for understanding the detailed mechanism of a chemical transformation. In the context of substituted halopyridines, pyridyne intermediates are of significant interest.

A pyridyne, or dehydropyridine, is a highly reactive intermediate derived from a pyridine ring by the formal removal of two ortho substituents, resulting in a carbon-carbon triple bond within the ring. While no direct experimental evidence for the formation of a pyridyne intermediate from this compound was found in the surveyed literature, the general reactivity of halopyridines suggests that its formation is a plausible reaction pathway under specific conditions, typically in the presence of a very strong base such as sodium amide (NaNH2) or potassium tert-butoxide.

The formation of a pyridyne intermediate from this compound would likely proceed via an elimination-addition mechanism. The strong base would first abstract a proton from the carbon atom adjacent to the bromine-bearing carbon (C3), followed by the elimination of the bromide ion to form the pyridyne. Given the substitution pattern, two potential pyridyne intermediates could be formed: 2-bromo-3-amino-4,5-pyridyne or 3-amino-5-ethoxy-1,2-pyridyne. The relative stability and feasibility of formation of these intermediates would depend on the specific reaction conditions and the electronic effects of the substituents.

Once formed, the highly strained triple bond of the pyridyne is very susceptible to nucleophilic attack. A nucleophile present in the reaction mixture can add to either carbon of the triple bond. The regioselectivity of this addition is influenced by the electronic properties of the substituents on the pyridine ring. The amino and ethoxy groups are electron-donating, which can influence the position of nucleophilic attack.

For instance, in the amination of substituted bromoethoxypyridines with potassium amide in liquid ammonia, the formation of pyridyne intermediates has been proposed to explain the observed product distributions. masterorganicchemistry.com While this study did not specifically include this compound, the findings for analogous compounds provide a framework for predicting its behavior.

Table 2: Potential Pyridyne Intermediates and Subsequent Products

| Starting Material | Proposed Intermediate | Potential Nucleophile | Possible Products |

| This compound | 2-bromo-3-amino-4,5-pyridyne | NH2- | 2-Bromo-4,5-diamino-5-ethoxypyridine isomers |

| This compound | 3-amino-5-ethoxy-1,2-pyridyne | NH2- | 1,2-Diamino-5-ethoxypyridine isomers |

It must be emphasized that this discussion is based on the established reactivity of similar halopyridine systems, and further experimental or theoretical studies are required to definitively establish the role of pyridyne intermediates in the transformations of this compound.

Derivatization and Analog Development of 2 Bromo 5 Ethoxypyridin 3 Amine

Design Principles for Novel Derivatives and Analogues

The design of new molecules based on the 2-Bromo-5-ethoxypyridin-3-amine scaffold is primarily driven by the goal of creating compounds with specific biological functions, such as anticancer, anticonvulsant, or enzyme inhibitory activities. rsc.orgresearchgate.net The pyridine (B92270) nucleus is a common feature in numerous FDA-approved drugs, making its derivatives attractive targets for pharmaceutical research. rsc.orgresearchgate.net The core design strategy involves using the three key functional groups as handles for diversification to generate a library of novel compounds.

Key design principles include:

Structure-Activity Relationship (SAR) Studies: Based on a lead compound, systematic modifications are made to the scaffold to understand which parts of the molecule are essential for its activity. For instance, analogs of the clinical compound BMS-986165 were developed to achieve high selectivity for the TYK2 kinase enzyme. nih.gov

Bioisosteric Replacement: The ethoxy or bromo groups can be replaced with other functional groups of similar size and electronic properties to fine-tune the compound's solubility, lipophilicity, and metabolic stability.

Scaffold Hopping and Hybridization: The pyridine core can be elaborated by fusing other rings or attached to other pharmacophores to create hybrid molecules with potentially novel or enhanced biological profiles. rsc.org

Molecular Docking and Computational Modeling: Computational tools are often used to predict how newly designed derivatives will bind to a biological target, such as a protein's active site. researchgate.netnih.gov This allows for a more rational design process, prioritizing the synthesis of compounds with the highest predicted affinity and efficacy.

Synthesis of Substituted Analogues of this compound

Modifications at the Pyridine Ring System

The most versatile handle for modification on the pyridine ring of this compound is the bromine atom at the C2 position. This site is primed for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for this transformation. mdpi.comchemrxiv.org It involves the reaction of the bromopyridine with an organoboron compound, typically an aryl- or heteroarylboronic acid, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This reaction is widely used due to its high tolerance for various functional groups, allowing for the direct introduction of complex substituents. mdpi.comacs.org For example, palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ can efficiently couple bromopyridines with a diverse range of boronic acids. mdpi.comresearchgate.net This strategy allows for the synthesis of a vast library of 2-aryl-5-ethoxypyridin-3-amine derivatives, where the aryl group can be systematically varied to probe interactions with biological targets.

| Arylboronic Acid Partner | Typical Catalyst/Conditions | Expected Product Class |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂, Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., Dioxane, Toluene/H₂O) | 2-Phenyl-5-ethoxypyridin-3-amine derivatives |

| 4-Methoxyphenylboronic acid | Derivatives with electron-donating groups | |

| 4-(Trifluoromethyl)phenylboronic acid | Derivatives with electron-withdrawing groups | |

| Thiophen-2-ylboronic acid | 2-Heteroaryl-5-ethoxypyridin-3-amine derivatives |

Functionalization of the Ethoxy Side Chain

The ethoxy group at the C5 position is generally less reactive than the bromo or amino groups. Direct functionalization of the saturated alkyl chain is synthetically challenging. A more common strategy for creating diversity at this position involves a two-step process:

O-Dealkylation: The ethyl ether can be cleaved to reveal the corresponding 5-hydroxy-2-bromopyridin-3-amine. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like HBr.

Re-functionalization of the Phenol (B47542): The resulting hydroxyl group is a versatile handle for further modification. It can be re-alkylated using various alkyl halides under basic conditions (Williamson ether synthesis) to introduce different alkoxy side chains (e.g., methoxy, isopropoxy, benzyloxy). This allows for fine-tuning of steric bulk and lipophilicity. The phenol can also be converted to other functional groups, such as triflates, which can then participate in further cross-coupling reactions.

While this approach is synthetically viable, it requires careful optimization to avoid side reactions involving the other functional groups on the sensitive pyridine ring.

Transformations at the Amino Group

The primary amino group at the C3 position offers a rich platform for derivatization through several classic transformations.

Acylation: The amino group can be readily acylated by reacting it with acid chlorides or anhydrides to form the corresponding amides. This transformation is often used to install different substituents or to act as a protecting group, modulating the electronic properties and reactivity of the pyridine ring for subsequent reactions.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many therapeutic agents.

Alkylation: While direct N-alkylation can be challenging and lead to mixtures, reductive amination provides a controlled method for synthesizing N-substituted analogs. nih.gov This involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction (e.g., with sodium triacetoxyborohydride) to yield the secondary or tertiary amine. This method allows for the introduction of a wide variety of alkyl and benzyl (B1604629) groups. nih.gov

| Reaction Type | Typical Reagents | Product Class |

|---|---|---|

| Acylation | Acetyl chloride, Benzoyl chloride | Amides |

| Sulfonylation | Tosyl chloride, Mesyl chloride | Sulfonamides |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl or N,N-Dialkyl amines |

| Diazotization | NaNO₂, aq. H₂SO₄ then Sandmeyer reagent (e.g., CuCl) | Substituted Pyridines (e.g., Chloro) |

Regioselective Synthesis of Advanced Intermediates

The development of advanced derivatives often requires precise control over the position of new substituents, a concept known as regioselectivity. The inherent electronic nature of the pyridine ring and its existing substituents directs the outcome of further reactions. researchgate.net The electron-donating amino and ethoxy groups activate the ring towards electrophilic substitution, while the pyridine nitrogen itself makes the ring generally electron-deficient. wikipedia.orgbeilstein-journals.org

Strategies for achieving regioselectivity include:

Protecting Group Chemistry: As mentioned, the amino group can be protected as an amide. This changes its electronic influence from strongly activating to moderately deactivating and provides steric hindrance, which can alter the regiochemical outcome of subsequent reactions like halogenation or nitration.

Directed Ortho-Metalation (DoM): Although challenging on an already substituted pyridine, it is theoretically possible to use a directing group (like a protected amine) to facilitate deprotonation at an adjacent position (C4) with a strong base, followed by quenching with an electrophile to introduce a new substituent specifically at that site.

N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-CPBA. wikipedia.org This activates the C2 and C4 positions for nucleophilic attack and also modifies the directing effects for electrophilic substitution, providing alternative pathways for functionalization. nih.gov For instance, activation of a pyridine N-oxide with an anhydride (B1165640) can facilitate the addition of nucleophiles selectively. nih.gov

Blocking Groups: In some synthetic strategies, a temporary "blocking group" can be installed at a reactive position to force a subsequent reaction to occur at a different, less-reactive site. nih.govacs.org The blocking group is then removed in a later step.

By employing these advanced strategies, chemists can selectively functionalize the remaining positions on the this compound scaffold, enabling the construction of highly complex and polysubstituted pyridine derivatives.

Applications in Advanced Organic Synthesis and Chemical Research

Building Block in Complex Heterocyclic Synthesis

The inherent reactivity of the amino group, coupled with the strategic placement of the bromine atom, makes 2-Bromo-5-ethoxypyridin-3-amine an ideal starting material for constructing more complex heterocyclic structures. This is particularly evident in its application for creating fused ring systems and poly-substituted pyridine (B92270) scaffolds, which are prevalent in numerous biologically active compounds.

The 3-aminopyridine (B143674) moiety within the compound is a classic precursor for the synthesis of various fused nitrogen-containing heterocycles. These scaffolds are of high interest due to their prevalence in pharmaceuticals and their role as "drug prejudice" scaffolds in medicinal chemistry. rsc.org

Imidazo[1,2-a]pyridines: These bicyclic systems are recognized for a wide array of biological activities, including anti-ulcer, antifungal, and anticancer properties. nih.govresearchgate.net The general synthesis involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone. In the case of this compound, the vicinal arrangement of the ring nitrogen and the 3-amino group allows it to act as a dinucleophile. It can be cyclized with various reagents, such as α-haloketones or their equivalents, to yield highly substituted imidazo[1,2-a]pyridines. The presence of the bromo and ethoxy groups on the resulting fused system offers further opportunities for diversification. A variety of catalytic systems, including copper-catalyzed aerobic oxidation, have been developed to facilitate this transformation with a broad range of functional groups. rsc.org

Pyrido[1,2-a]pyrimidines: This class of fused heterocycles is known for exhibiting biological activities such as psychotropic, anti-allergic, and anti-ulcer effects. chempep.com The synthesis of these systems can be achieved by reacting aminopyridine precursors with β-ketoesters, alkynones, or cyanoketene dithioacetals. nih.gov The reaction of this compound with appropriate three-carbon synthons would lead to the formation of the pyrido[1,2-a]pyrimidine (B8458354) core, decorated with the bromo and ethoxy substituents, which can be further modified to modulate biological activity. For instance, Sonogashira cross-coupling reactions have been successfully performed on bromo-substituted pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, demonstrating the utility of the bromo group in post-cyclization modifications. nih.gov

The bromine atom at the 2-position of this compound serves as a versatile handle for introducing a wide array of substituents onto the pyridine ring through various metal-catalyzed cross-coupling reactions. This capability is crucial for generating libraries of complex, poly-substituted pyridines for structure-activity relationship (SAR) studies in drug discovery.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. acs.orgyoutube.com Halogenated heteroaromatics bearing a primary amine group have been shown to be suitable substrates for these reactions without the need for protecting the amine. nih.gov

Key Cross-Coupling Reactions:

| Reaction Name | Reactant | Catalyst/Reagents | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acids | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl) |

| Heck Coupling | Alkenes | Pd catalyst, Base | C-C (Alkenyl) |

| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, Ligand, Base | C-N |

| Stille Coupling | Organostannanes | Pd catalyst | C-C |

By employing these reactions, the bromine atom can be replaced with various carbon-based groups (aryl, alkyl, alkenyl, alkynyl) or nitrogen-based nucleophiles, leading to a diverse set of pyridine derivatives that are otherwise difficult to access. mdpi.comresearchgate.net For example, a study demonstrated the successful Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids to create novel pyridine derivatives. mdpi.com Similarly, palladium-catalyzed C,N-cross coupling has been effectively used on 3-halo-2-aminopyridines to synthesize N-substituted diaminopyridines. nih.gov This highlights the synthetic potential of this compound in generating highly functionalized pyridine cores.

Role in Ligand and Catalyst Development for Organic Transformations

The structural features of this compound make it an attractive candidate for the development of specialized ligands for transition metal catalysis. Aminopyridines are well-established as effective chelating ligands in inorganic and organometallic chemistry. nih.govresearchgate.net The presence of two nitrogen atoms—the pyridine ring nitrogen and the exocyclic amino group—allows the molecule to function as a bidentate ligand, binding to a metal center to form a stable chelate ring. youtube.com

Bidentate N-ligands are of paramount importance in catalysis, influencing the stability, activity, and selectivity of metal catalysts. nih.govrsc.org By coordinating to a metal like palladium, nickel, or iridium, ligands derived from this compound could be used to create catalysts for a variety of organic transformations, including cross-coupling reactions and asymmetric hydrogenations. rsc.orgnih.gov The electronic properties of the ligand, influenced by the ethoxy and bromo substituents, can be fine-tuned to modulate the reactivity of the metallic center. Furthermore, the bromo-substituent provides a site for anchoring the ligand to a solid support or for incorporation into a larger, more complex catalyst architecture.

Precursor for Advanced Chemical Probes and Synthons

Beyond its role as a scaffold, this compound serves as a valuable precursor for the synthesis of specialized chemical tools used in advanced research and industrial applications, including medical imaging and the production of fine chemicals.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F). nih.govresearchgate.net The development of novel PET tracers is a critical area of research for diagnosing and monitoring diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov

Aromatic bromides are common precursors for the synthesis of ¹⁸F-labeled PET probes. rsc.org The radiosynthesis often involves a nucleophilic substitution reaction where the bromine atom is replaced by ¹⁸F. researchgate.net While direct substitution on an electron-rich aromatic ring can be challenging, methods have been developed to facilitate this conversion. For instance, bromo-precursors can be successfully converted to their corresponding ¹⁸F-labeled compounds, sometimes after conversion to a more reactive intermediate like a tosylate. researchgate.netnih.gov Given its structure, this compound is a suitable precursor for the synthesis of a novel ¹⁸F-labeled PET tracer. chempep.com The resulting tracer could be used to target specific biological pathways or receptors in the body, with the ethoxy and amino groups serving to modulate its pharmacokinetic properties and target affinity.

Aromatic amines are fundamental building blocks in the chemical industry, particularly in the synthesis of dyes and pigments. The amino group can be readily diazotized and coupled with other aromatic compounds to form azo dyes, which constitute a large and commercially important class of colorants. Bromo-containing compounds have also been specifically used to create novel cellulosic dyes with functional properties. nih.gov The structure of this compound, containing an aromatic amine moiety, makes it a potential intermediate in the production of specialized dyes and fine chemicals. Its positional isomer, 6-Bromo-5-ethoxypyridin-3-amine, is listed by chemical suppliers as a dyestuff auxiliary agent, indicating the utility of this chemical scaffold in the dye industry.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. Such studies on pyridine (B92270) derivatives typically involve optimizing the molecular geometry and then calculating various electronic descriptors. nih.gov

For a molecule like 2-Bromo-5-ethoxypyridin-3-amine, DFT calculations would likely be performed using a basis set such as 6-311G+(d,p) or 6-31G(d,p) with the B3LYP functional, which has been shown to provide a good balance of accuracy and computational cost for organic molecules. nih.govias.ac.in The primary outputs of these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, indicating its nucleophilic character. The LUMO energy reflects its ability to accept electrons, indicating electrophilic character. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive. researchgate.net

From these frontier orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

Studies on similar molecules, such as 2-Amino-3-bromo-5-nitropyridine, have utilized these calculations to describe biological activity and stability. researchgate.net For instance, a low softness value and a high electrophilicity index were correlated with potential biological activity. researchgate.net The distribution of these orbitals and the molecular electrostatic potential (MEP) map would further reveal the most likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen of the pyridine ring and the amino group are expected to be primary sites for electrophilic interaction.

Table 1: Representative Calculated Electronic Properties for an Analogous Compound (2-Amino-3-bromo-5-nitropyridine)

| Parameter | Calculated Value | Unit | Reference |

| HOMO Energy | - | eV | researchgate.net |

| LUMO Energy | - | eV | researchgate.net |

| Energy Gap (ΔE) | - | eV | researchgate.net |

| Electronegativity (χ) | - | eV | researchgate.net |

| Global Hardness (η) | - | eV | researchgate.net |

| Global Softness (S) | 0.239 | eV⁻¹ | researchgate.net |

| Electrophilicity Index (ω) | 5.905 | eV | researchgate.net |

Note: Specific values for HOMO, LUMO, and related parameters are highly dependent on the exact molecule and computational method. The data presented is for a structurally related compound to illustrate the type of information generated.

Molecular Docking and Dynamics Simulations for Binding Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. acs.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org The process involves placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function. This score, often expressed in kcal/mol, estimates the strength of the interaction. For example, in studies of other pyridine derivatives, docking has been used to predict binding affinity to enzymes like dihydrofolate reductase or protein kinases. malariaworld.orgnih.gov These studies often reveal key interactions, such as hydrogen bonds between the ligand's amino or pyridine nitrogen groups and amino acid residues in the protein's active site, as well as hydrophobic interactions. acs.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamics of the ligand-protein complex over time. mdpi.com An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion, providing a detailed view of the complex's flexibility and the persistence of interactions identified in docking. mdpi.com Researchers use MD to assess the root-mean-square deviation (RMSD) of the ligand and protein backbone to confirm the stability of the binding pose. acs.org Furthermore, analyses of the MD trajectory can reveal the dynamic network of hydrogen bonds, salt bridges, and hydrophobic contacts that stabilize the interaction. nih.gov For instance, simulations of ligands in complex with receptors can show how agonist binding might induce conformational changes that lead to receptor activation.

For this compound, these simulations would be crucial in a drug discovery context to predict its potential as an inhibitor or activator of a specific protein target and to guide further chemical modifications to improve binding affinity and selectivity.

In Silico Prediction of Electronic and Steric Properties Governing Reactivity

In silico methods are widely used to predict the physicochemical properties of a molecule that influence its reactivity and pharmacokinetic profile, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov These predictions are vital in early-stage drug discovery to filter out compounds with unfavorable characteristics.

For this compound, various properties can be predicted using computational models:

Lipinski's Rule of Five: This rule assesses drug-likeness based on properties that influence absorption and distribution. It states that a compound is more likely to be orally bioavailable if it has: a molecular weight ≤ 500 Da, a logP (octanol-water partition coefficient) ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

Topological Polar Surface Area (tPSA): This property is a good predictor of drug absorption, including blood-brain barrier (BBB) penetration. nih.gov A tPSA value below 140 Ų is generally considered favorable for good oral bioavailability. nih.gov

Solubility (LogS): Aqueous solubility is a critical factor for drug absorption and formulation.

Steric Properties: The size and shape of the molecule, influenced by the bromo and ethoxy groups, are critical for its ability to fit into a protein's binding site. The volume and surface area of the molecule can be calculated to provide insight into these steric factors.

Computational studies on various heterocyclic compounds, including pyridine derivatives, routinely report these values to assess their potential as drug candidates. malariaworld.orgnih.gov The presence of the bromine atom and the ethoxy group on the pyridine ring of this compound will significantly influence its lipophilicity, size, and electronic distribution, thereby affecting its reactivity and interactions with biological systems.

Table 2: Predicted Physicochemical Properties for an Analogous Compound (5-Bromo-2-methoxypyridin-3-amine)

| Property | Predicted Value | Unit | Reference |

| Molecular Weight | 203.04 | g/mol | nih.gov |

| XLogP3 | 1.2 | - | nih.gov |

| Hydrogen Bond Donors | 1 | - | nih.gov |

| Hydrogen Bond Acceptors | 3 | - | nih.gov |

| Topological Polar Surface Area (tPSA) | 48.1 | Ų | nih.gov |

Note: This data is for a closely related compound, 5-Bromo-2-methoxypyridin-3-amine, to provide representative values for the types of properties predicted.

Structure Activity Relationship Sar Studies of 2 Bromo 5 Ethoxypyridin 3 Amine Derivatives

Systematic Investigation of Structural Modifications on Chemical Reactivity and Selectivity

Systematic investigations into the structural modifications of 2-bromo-5-ethoxypyridin-3-amine analogues have centered on the strategic replacement of the bromine atom to generate novel derivatives. The bromine atom at the 2-position is a key handle for such modifications due to its susceptibility to palladium-catalyzed cross-coupling reactions.

One of the most explored synthetic routes for derivatization is the Suzuki cross-coupling reaction. In studies involving the analogous compound, 5-bromo-2-methylpyridin-3-amine (B1289001), a variety of arylboronic acids have been successfully coupled. This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium phosphate (B84403). The reaction is generally carried out in a solvent mixture of 1,4-dioxane (B91453) and water at elevated temperatures.

The efficiency of these coupling reactions can be influenced by the nature of the substituents on the arylboronic acid. Both electron-donating and electron-withdrawing groups on the boronic acid have been shown to be compatible with the reaction conditions, leading to a diverse library of 5-aryl-2-methylpyridin-3-amine derivatives. This demonstrates the robustness of the Suzuki coupling for creating a wide range of structurally varied compounds from the parent bromo-amine scaffold.

Another important structural modification is the protection of the amino group. For instance, the amino group of 5-bromo-2-methylpyridin-3-amine can be acetylated to form N-[5-bromo-2-methylpyridin-3-yl]acetamide. This acetamide (B32628) derivative also undergoes Suzuki coupling reactions with various arylboronic acids, indicating that the reactivity of the bromo group is maintained even with a modified amino substituent. This two-step process of protection followed by coupling allows for the synthesis of a different set of derivatives, further expanding the chemical space that can be explored.

The table below summarizes the outcomes of Suzuki cross-coupling reactions for derivatives of the closely related 5-bromo-2-methylpyridin-3-amine, illustrating the impact of different arylboronic acids on the reaction yield.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 78 |

| 2 | 4-Methylphenylboronic acid | 5-(4-methylphenyl)-2-methylpyridin-3-amine | 82 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 85 |

| 4 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 75 |

| 5 | 3-Nitrophenylboronic acid | 5-(3-nitrophenyl)-2-methylpyridin-3-amine | 68 |

Data is for the analogous compound 5-bromo-2-methylpyridin-3-amine.

Correlation of Molecular Features with Desired Functional Outcomes

The correlation of molecular features of this compound derivatives with specific functional outcomes, such as catalytic activity or derivatization efficiency, is a key aspect of rational drug design and materials science. While specific data for the title compound is limited, the principles can be extrapolated from its analogues.

Computational studies, such as Density Functional Theory (DFT), have been employed to understand the electronic properties of these molecules and to rationalize the observed reactivity trends. Frontier Molecular Orbital (FMO) analysis, for example, can provide insights into the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's reactivity; a smaller gap generally implies higher reactivity. These computational models help in predicting the most favorable sites for electrophilic and nucleophilic attack and can guide the selection of reactants for achieving desired derivatization outcomes.

The table below presents a conceptual correlation between structural modifications of bromo-aminopyridine analogues and their potential functional outcomes, based on the principles observed in related research.

| Structural Modification | Molecular Feature | Predicted Functional Outcome |

| Introduction of electron-donating groups on the aryl substituent | Increased electron density on the pyridine (B92270) ring | Potentially enhanced basicity of the pyridine nitrogen, influencing catalytic properties. |

| Introduction of electron-withdrawing groups on the aryl substituent | Decreased electron density on the pyridine ring | May increase the acidity of the amino protons and affect hydrogen bonding capabilities. |

| Acetylation of the amino group | Increased steric bulk around the amino group | Could influence the binding orientation in biological targets or affect the coordination to metal centers in catalytic applications. |

| Variation of the alkyl group at the 2-position (e.g., methyl vs. ethoxy) | Altered steric and electronic environment near the nitrogen atom | May impact the solubility and pharmacokinetic properties of the molecule. |

Analytical Methodologies for 2 Bromo 5 Ethoxypyridin 3 Amine and Its Derivatives

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, IR Spectroscopy)

Spectroscopic methods are indispensable for the structural elucidation of 2-Bromo-5-ethoxypyridin-3-amine. While specific data for this exact compound is not extensively published, the expected spectral characteristics can be inferred from closely related analogs such as 2-amino-5-bromopyridines and other substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to provide distinct signals for the aromatic protons and the ethoxy group. The two aromatic protons on the pyridine (B92270) ring would appear as distinct doublets in the aromatic region (typically δ 7.0-8.5 ppm), with their coupling constant indicating their relative positions. The ethoxy group would exhibit a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), likely in the ranges of δ 4.0-4.5 ppm and δ 1.2-1.5 ppm, respectively. The amine (-NH₂) protons would likely appear as a broad singlet. For a similar compound, 2-amino-5-bromopyridine, the aromatic protons are observed at δ 8.10 (d, 1H), 7.49 (t, 1H), and 6.41 (d, 1H), with the amine protons appearing as a broad singlet at δ 4.58 (s, 2H) ijssst.info.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would resonate in the downfield region (typically δ 100-160 ppm). The carbon bearing the bromine atom would be significantly influenced by the halogen's electronegativity and isotope effects. The two carbons of the ethoxy group would appear in the upfield region, with the -OCH₂- carbon around δ 60-70 ppm and the -CH₃ carbon around δ 15-20 ppm.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. For instance, the mass spectrum of 2-amino-3,5-dibromopyridine shows a characteristic isotopic cluster for the two bromine atoms ijssst.info. The fragmentation pattern would likely involve the loss of the ethoxy group, the amine group, or the bromine atom, providing further structural information. For 2-amino-5-bromo-3-iodopyridine, the calculated m/z for the molecular ion is 298.8159, and the found value is 300.7000, which reflects the isotopic distribution ijssst.info.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group researchgate.net.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group would be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine is expected in the range of 1580-1650 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ethoxy group would likely produce a strong band in the 1200-1250 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually below 700 cm⁻¹.

The table below summarizes the expected spectroscopic data for this compound based on the analysis of related compounds.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm |

| -OCH₂- | δ 4.0-4.5 ppm (quartet) | |

| -CH₃ | δ 1.2-1.5 ppm (triplet) | |

| -NH₂ | Broad singlet | |

| ¹³C NMR | Aromatic Carbons | δ 100-160 ppm |

| -OCH₂- | δ 60-70 ppm | |

| -CH₃ | δ 15-20 ppm | |

| Mass Spec. | Molecular Ion | [M]⁺ and [M+2]⁺ in ~1:1 ratio |

| IR Spec. | N-H Stretch | 3300-3500 cm⁻¹ (two bands) |

| N-H Bend | 1580-1650 cm⁻¹ | |

| C-O Stretch | 1200-1250 cm⁻¹ |

Chromatographic Purity and Identification Methods (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its identification in complex mixtures.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used method for determining the purity of pharmaceutical intermediates. For substituted pyridines, reversed-phase HPLC is a common approach. A typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol). The detection is usually performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The purity of related compounds like 3-Amino-5-bromo-2-hydroxypyridine and 3-Amino-5-Bromo-2-Methoxypyridine is often reported as ≥97% (HPLC) and ≥98.0% (HPLC) respectively chemimpex.comruifuchems.com. For the synthesis of 2-amino-5-bromo-3-iodopyridine, HPLC was used to monitor the reaction and determine the purity of the product, employing a Hypersil BDS C18 column with a mobile phase of acetonitrile and water ijssst.info.

A general-purpose HPLC method for this compound could be as follows:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for the identification of impurities and degradation products. For halogenated compounds, LC-MS can provide valuable information due to the characteristic isotopic patterns of halogens like bromine researchgate.netresearchgate.net. The use of an electrospray ionization (ESI) source in positive ion mode would likely lead to the protonated molecular ion [M+H]⁺, which would also exhibit the characteristic Br isotopic pattern.

Derivatization Reagent Development for Analytical Enhancement

In some analytical scenarios, derivatization of the target analyte can significantly improve its chromatographic behavior or detection sensitivity.

While direct LC-MS analysis of this compound is generally feasible, its detection sensitivity might be limited in certain matrices or at very low concentrations. Derivatization can be employed to introduce a more readily ionizable or a more responsive chromophore/fluorophore into the molecule.

The concept of using boronic acid derivatives for enhancing analytical detection is an area of active research. While not specifically documented for this compound, the primary amine group in this molecule is a potential target for derivatization. Boronic acids can react with diols, but for enhancing the detection of amines, other derivatization strategies are more common.

A more relevant approach for enhancing LC-MS sensitivity of primary amines involves reagents that introduce a permanently charged moiety or a group with high proton affinity. For instance, derivatization with reagents that introduce a quaternary ammonium group can lead to a significant enhancement in ESI-MS response in the positive ion mode.

Although the specific use of bromopyridine-boronic acid derivatives as derivatizing agents for enhancing LC-MS sensitivity of other amines is not well-documented in the provided context, the principle of derivatization remains a valuable tool in analytical chemistry. Future research could explore the development of novel derivatization reagents tailored for the sensitive detection of aminopyridines and their derivatives.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-5-ethoxypyridin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of a pyridine precursor. For example, analogous bromopyridines like 2-Amino-5-bromo-3-methylpyridine are prepared by brominating 2-amino-3-methylpyridine using brominating agents (e.g., NBS or Br₂) under controlled conditions . Optimization involves adjusting temperature (typically 0–25°C), solvent polarity (e.g., DCM or THF), and stoichiometry. Side reactions like over-bromination are mitigated by slow reagent addition. Yield improvements (70–85%) are achieved via purification using column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can the structure of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR confirm substituent positions (e.g., ethoxy group at C5, bromine at C2).

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in bond lengths/angles. SHELX workflows are robust for small-molecule refinement, even with twinned or high-resolution data .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₇H₉BrN₂O requires m/z ≈ 216.99).

Advanced Research Questions

Q. How do electronic effects of the ethoxy and bromine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating ethoxy group at C5 activates the pyridine ring toward electrophilic substitution, while the bromine at C2 acts as a leaving group in Suzuki-Miyaura couplings. Computational studies (DFT) predict regioselectivity: the C2-Br bond is more labile due to lower bond dissociation energy (BDE) compared to C5-OEt. Experimental validation involves reacting with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Monitor reaction progress via TLC and isolate products using extraction (EtOAc/H₂O) and recrystallization .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) may arise from dynamic processes like restricted rotation or tautomerism. Solutions include:

- Variable-temperature NMR : Identify coalescence temperatures for proton exchange.

- 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities.

- Crystallographic validation : Resolve ambiguities by comparing experimental vs. calculated powder XRD patterns .

Q. How can computational tools predict the stability and tautomeric forms of this compound under varying pH conditions?

- Methodological Answer : Employ quantum mechanical calculations (e.g., Gaussian, DFT/B3LYP/6-31G**) to model tautomers (e.g., amine vs. imine forms). Solvent effects (water, DMSO) are simulated using PCM models. pKa prediction tools (e.g., ACD/Labs) estimate protonation states. Experimental validation uses UV-Vis titration (200–400 nm) to track spectral shifts at pH 2–12 .

Q. What are the challenges in optimizing regioselective functionalization of this compound for medicinal chemistry applications?

- Methodological Answer : Competing reactivity at C2 (Br), C3 (NH₂), and C5 (OEt) requires tailored protecting groups. For example:

- Boc protection : Shield the amine (C3) with Boc₂O in THF, enabling selective C2 Suzuki coupling.

- Selective deprotection : Use TFA to regenerate NH₂ post-coupling.

- Yield optimization : Screen catalysts (e.g., PdCl₂(dppf)) and ligands (XPhos) to minimize homocoupling byproducts .

Data Analysis and Reporting

Q. How should researchers handle conflicting crystallographic data for polymorphs of this compound?

- Methodological Answer : Polymorphs are characterized via:

- Single-crystal XRD : Compare unit cell parameters (e.g., space group, Z-value).

- Thermal analysis (DSC/TGA) : Identify phase transitions or desolvation events.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H vs. O···H contacts). Contradictions are resolved by reporting multiple crystal forms and their stability hierarchies .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in electrophilic reactions?

- Methodological Answer : The bromine substituent poses toxicity risks. Mitigation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。